Ethyl 3-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate
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Overview
Description
ETHYL 3-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of various functional groups in its structure suggests potential reactivity and utility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the sulfonamide group: This can be achieved by reacting 5-chloro-2-methoxybenzenesulfonyl chloride with an appropriate amine under basic conditions.
Esterification: The resulting sulfonamide can then be reacted with ethyl 3-(4-methylphenyl)propanoate in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include:
Use of continuous flow reactors: to ensure consistent reaction conditions.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Hydrogen gas (H2) with a palladium catalyst (Pd/C), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could result in a variety of substituted sulfonamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and inhibition.
Medicine: Potential use as an antimicrobial agent due to its sulfonamide group.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which ETHYL 3-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE exerts its effects would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with the synthesis of folic acid, a crucial component for bacterial DNA replication. The compound might target enzymes such as dihydropteroate synthase, preventing the formation of dihydrofolic acid.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.
Ethyl 3-(4-methylphenyl)propanoate: A related ester without the sulfonamide group.
Uniqueness
ETHYL 3-(5-CHLORO-2-METHOXYBENZENESULFONAMIDO)-3-(4-METHYLPHENYL)PROPANOATE is unique due to the combination of its functional groups, which may confer specific reactivity and biological activity not seen in simpler sulfonamides or esters.
Properties
Molecular Formula |
C19H22ClNO5S |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
ethyl 3-[(5-chloro-2-methoxyphenyl)sulfonylamino]-3-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C19H22ClNO5S/c1-4-26-19(22)12-16(14-7-5-13(2)6-8-14)21-27(23,24)18-11-15(20)9-10-17(18)25-3/h5-11,16,21H,4,12H2,1-3H3 |
InChI Key |
MEZFBYMXIDILBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
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